molecular formula C17H23N5O3S B2650815 N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034210-35-8

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2650815
CAS No.: 2034210-35-8
M. Wt: 377.46
InChI Key: HTVZEIKQBZEIMG-UHFFFAOYSA-N
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Description

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a cyano group, a piperidine ring, and a butanamide backbone with a methylthio group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring with a cyano group can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a nitrile source.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions starting from linear precursors like 1,5-diaminopentane.

    Linking the Pyrazine and Piperidine Rings: This step involves the formation of an ether linkage between the pyrazine and piperidine rings, typically through nucleophilic substitution reactions.

    Incorporation of the Butanamide Backbone: The butanamide backbone is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Addition of the Methylthio Group: The methylthio group is introduced via thiolation reactions, using reagents such as methylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly if it exhibits pharmacologically relevant activities such as enzyme inhibition or receptor modulation.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide: can be compared with other pyrazine derivatives, piperidine-containing compounds, and butanamide analogs.

Uniqueness

    Structural Uniqueness: The combination of a cyano-substituted pyrazine ring, a piperidine ring, and a butanamide backbone with a methylthio group is unique, providing distinct chemical and biological properties.

    Functional Group Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activities.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse functional groups make it a valuable target for synthetic chemistry, biological research, medicinal chemistry, and industrial applications. Further research into its properties and applications could uncover new uses and enhance our understanding of its mechanisms of action.

Properties

IUPAC Name

N-[1-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-12(23)21-14(5-9-26-2)17(24)22-8-3-4-13(11-22)25-16-15(10-18)19-6-7-20-16/h6-7,13-14H,3-5,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVZEIKQBZEIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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